molecular formula C18H19ClFN3O2 B2899650 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide CAS No. 1448046-42-1

4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Cat. No.: B2899650
CAS No.: 1448046-42-1
M. Wt: 363.82
InChI Key: HKBKWZCSBBCIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-17216498, and it belongs to the class of piperidine carboxamide derivatives.

Mechanism of Action

The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide involves its binding to the NOP receptor, which results in the inhibition of the receptor signaling pathway. This leads to the modulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potent analgesic, anxiolytic, and antidepressant effects in various animal models. It has also been found to be effective in reducing the withdrawal symptoms associated with opioid addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide in lab experiments include its high potency and selectivity for the NOP receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. The limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of more potent and selective NOP receptor antagonists for the treatment of pain, anxiety, and depression.
3. Investigation of the potential use of this compound in the treatment of opioid addiction.
4. Studies to determine the role of the NOP receptor in various physiological and pathological conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been found to be a potent and selective antagonist of the NOP receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. Further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective NOP receptor antagonists for the treatment of pain, anxiety, and depression.

Synthesis Methods

The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide involves several steps. The first step involves the reaction of 5-chloro-2-hydroxypyridine with 4-fluorobenzylamine to form 5-chloro-2-(4-fluorobenzylamino) pyridine. This intermediate is then reacted with piperidine-1-carboxylic acid to form this compound.

Scientific Research Applications

The compound 4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields of research. It has been found to be a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G-protein-coupled receptor that is involved in the modulation of pain, anxiety, and depression.

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2/c19-14-3-6-17(21-12-14)25-16-7-9-23(10-8-16)18(24)22-11-13-1-4-15(20)5-2-13/h1-6,12,16H,7-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBKWZCSBBCIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.